molecular formula C9H9NO4 B1594477 2-(3-Nitrophenyl)-1,3-dioxolane CAS No. 6952-67-6

2-(3-Nitrophenyl)-1,3-dioxolane

Cat. No.: B1594477
CAS No.: 6952-67-6
M. Wt: 195.17 g/mol
InChI Key: YOGPCAYIEHLIMG-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring attached to a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-1,3-dioxolane typically involves the reaction of 3-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of 2-(3-aminophenyl)-1,3-dioxolane.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-(3-Nitrophenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-1,3-dioxolane: Similar structure but with the nitro group in the para position.

    2-(2-Nitrophenyl)-1,3-dioxolane: Similar structure but with the nitro group in the ortho position.

Uniqueness

2-(3-Nitrophenyl)-1,3-dioxolane is unique due to the position of the nitro group on the aromatic ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its ortho and para counterparts.

Properties

IUPAC Name

2-(3-nitrophenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGPCAYIEHLIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286687
Record name 2-(3-nitrophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6952-67-6
Record name 6952-67-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47034
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-nitrophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-nitrobenzaldehyde (100 g, 0.66 mole), ethylene glycol (49.3 g, 0.7 mole) and p-toluenesulfonic acid (0.8 g) and benzene (1 L) was heated at reflux with continuous removal of water via a Dean and Stark trap. After 4 hours, the mixture was cooled, filtered through a pad of neutral alumina and concentrated in vacuo to afford 2-(3-nitrophenyl)-1,3-dioxolane (130.4 g, 100%) as an amber oil used without further purification below.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
49.3 g
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reactant
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1 L
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reactant
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0.8 g
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catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

A solution of m-nitrobenzaldehyde 69d (20 g, 0.13 mol), ethylene glycol (9.0 g, 0.15 mol) and p-TsOH (catalytic amount) in toluene (50 mL) was refluxed under a Dean-Stark trap for 12 hr. The solution was then cooled to room temperature, diluted with toluene (20 mL) and washed with NaOH solution (1 M, 20 mL), water, brine and then dried with MgSO4. Evaporation of the solvent under reduced pressure gave 2-(3-Nitro-phenyl)-[1,3]dioxolane (24 g, 95%): 1H NMR (CDCl3) δ 4.11 (d of mult, ethylenedioxy, 4H), 5.78 (s, 1H), 7.56 (t, J=8 Hz, 1H), 7.80 (d of mult, J=8 Hz), 8.22 (d of mult., 1H), 8.35 (m, 1H). 13C NMR (CDCl3) δ 148.3, 140.5, 132.8, 129.5, 124.1, 121.7, 102.3, 65.6.
Quantity
20 g
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reactant
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9 g
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reactant
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0 (± 1) mol
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reactant
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50 mL
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20 mL
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solvent
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Synthesis routes and methods III

Procedure details

Protection of the aldehyde was performed following reported procedures. (Borchardt, R. T.; Huber, J. A.; Houston, M. J. Med. Chem. 1982, 25, 258.; Brasili, L.; Sorbi, C.; Franchini, S.; Manicardi, M.; Angeli, P.; Marucci, G.; Leonarke, A.; Poggesi, E. J. Med. Chem. 2003, 46, 1504) 3-Nitrobenzaldehyde (4.0 g, 26.4 mmol) was dissolved in toluene (200 mL). Following this, ethanediol (3.0 mL, 53 mmol, 2.0 eq) was added to the solution and the resulting mixture was refluxed overnight with a Dean-Stark trap. The reflux mixture was then extracted with saturated NaHCO3 (2×75 mL). The organic layer was dried with Na2SO4 and concentrated under reduced pressure. The residue was then purified by flash column chromatography (30% EtOAc/hexanes) to afford 3-nitrophenyl-1,3-dioxolane as a clear yellow oil that solidified upon standing. (5.09 g, 98%, Rf=0.7 40% EtOAc/hexanes). 1H-NMR (400 MHz, CDCl3, δ): 4.0-4.2 (m, 4H), 5.87 (s, 1H), 7.55 (t, 1H, J=7.93 Hz), 7.79 (d, 1H, J=7.7 Hz), 8.21 (dd, 1H, J1=1.2 Hz, J2=8.2 Hz), 8.34 (s, 1H). 13C-NMR (100 MHz, CDCl3, δ): 148.4, 140.5, 132.8, 129.6, 124.1, 121.8, 102.3, 65.6.
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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4 g
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200 mL
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3 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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